3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid
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Overview
Description
3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid is a unique organic compound characterized by its tetrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of appropriate alkyl hydrazines with thiocarbonyl compounds under controlled conditions . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The tetrazine ring can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid involves its interaction with specific molecular targets. The tetrazine ring can participate in cycloaddition reactions, which are crucial for its biological activity. The sulfanylidene group can form reversible covalent bonds with thiol groups in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine: Similar tetrazine ring structure but different functional groups.
3-Alkyl-6-methyl-1,2,4,5-tetrazines: Variations in the alkyl groups attached to the tetrazine ring.
Uniqueness
3-(3-Methyl-6-thioxo-1,2,4,5-tetrazinan-3-yl)propanoic acid is unique due to the presence of both the sulfanylidene and propanoic acid groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(3-methyl-6-sulfanylidene-1,2,4,5-tetrazinan-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2S/c1-6(3-2-4(11)12)9-7-5(13)8-10-6/h9-10H,2-3H2,1H3,(H,11,12)(H2,7,8,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQFOHAOIMANLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NNC(=S)NN1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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